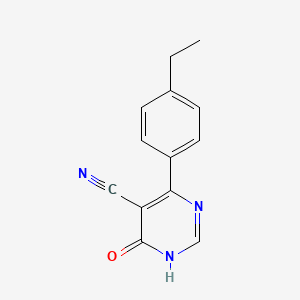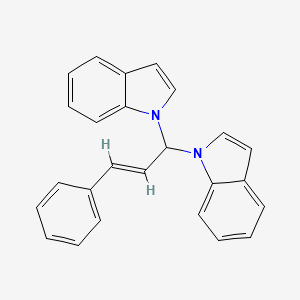
1,1'-(3-Phenylallylidene)bis(1H-indole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(3-Phenylallylidene)bis(1H-indole) is a complex organic compound with the molecular formula C25H20N2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Phenylallylidene)bis(1H-indole) typically involves the condensation of indole derivatives with aldehydes or ketones. One common method is the reaction of indole with benzaldehyde under acidic conditions to form the desired product . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,1’-(3-Phenylallylidene)bis(1H-indole) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1,1’-(3-Phenylallylidene)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds. These products often retain the core indole structure but with modifications that enhance their biological activity or chemical properties .
科学研究应用
1,1’-(3-Phenylallylidene)bis(1H-indole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1,1’-(3-Phenylallylidene)bis(1H-indole) involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
1H-Indole-3-carbaldehyde: Another indole derivative with distinct chemical properties and applications.
3-Phenylindole: A simpler indole derivative with similar aromatic properties but different reactivity.
Uniqueness
1,1’-(3-Phenylallylidene)bis(1H-indole) is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with multiple biological targets. Its ability to form stable complexes with various reagents and its potential for diverse biological activities make it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
93894-33-8 |
|---|---|
分子式 |
C25H20N2 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
1-[(E)-1-indol-1-yl-3-phenylprop-2-enyl]indole |
InChI |
InChI=1S/C25H20N2/c1-2-8-20(9-3-1)14-15-25(26-18-16-21-10-4-6-12-23(21)26)27-19-17-22-11-5-7-13-24(22)27/h1-19,25H/b15-14+ |
InChI 键 |
HAUAQFOFKQFXIJ-CCEZHUSRSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
规范 SMILES |
C1=CC=C(C=C1)C=CC(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


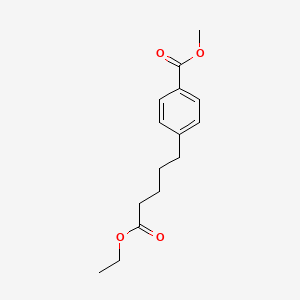
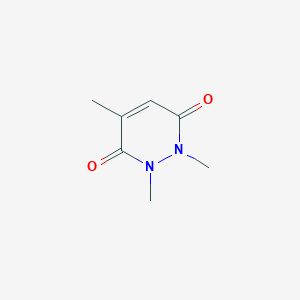

![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)

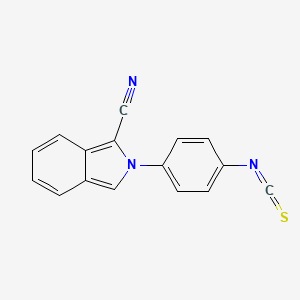

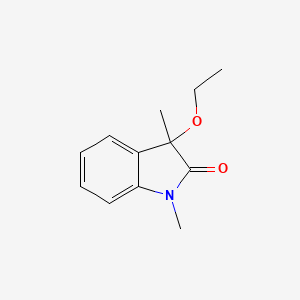
![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)
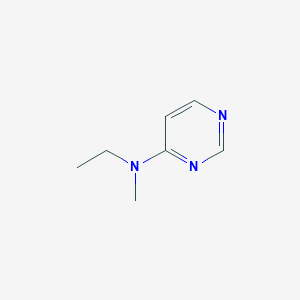
![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol](/img/structure/B13103163.png)
